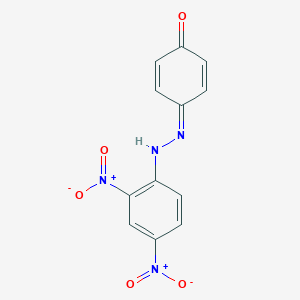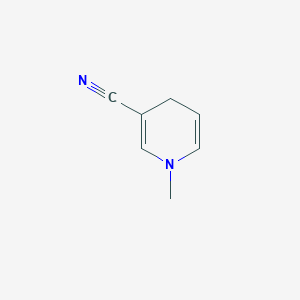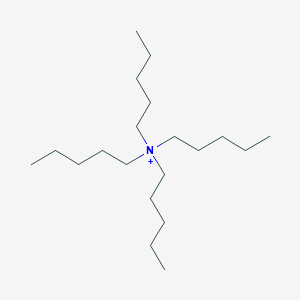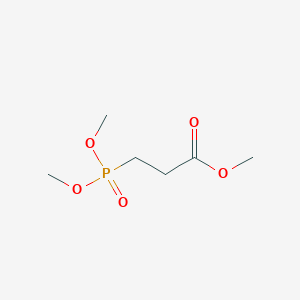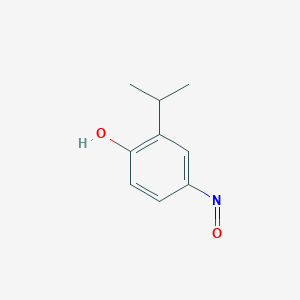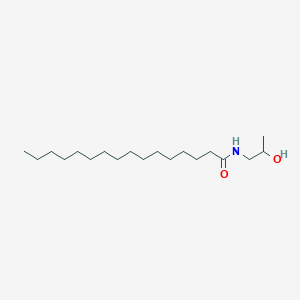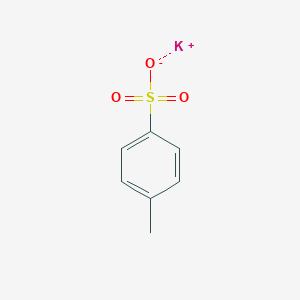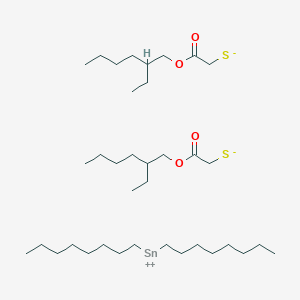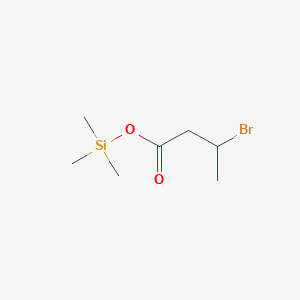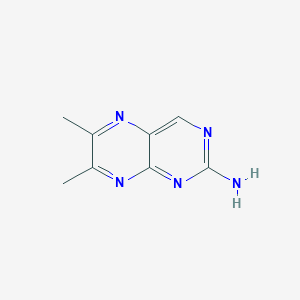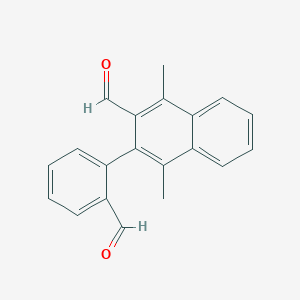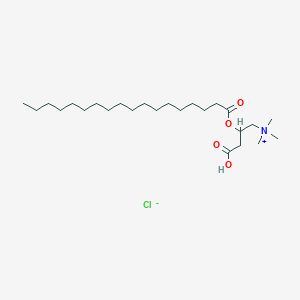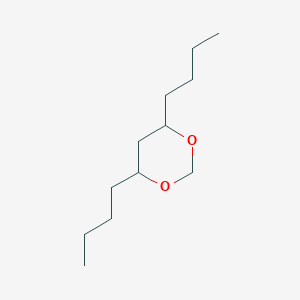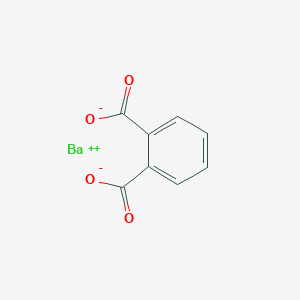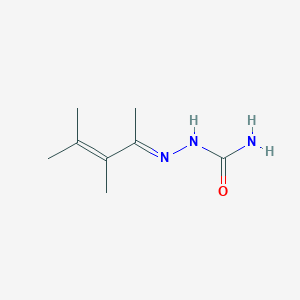
3-Penten-2-one, 3,4-dimethyl-, semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-2-one, 3,4-dimethyl-, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of 3,4-dimethylpentanone, which is commonly used as a flavoring agent in the food industry. In
Aplicaciones Científicas De Investigación
3-Penten-2-one, 3,4-dimethyl-, semicarbazone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, it has been used as a ligand in metal-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 3-Penten-2-one, 3,4-dimethyl-, semicarbazone is not well understood. However, it is believed to exert its biological effects through the inhibition of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the growth of certain bacteria by inhibiting the enzyme enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids.
Efectos Bioquímicos Y Fisiológicos
3-Penten-2-one, 3,4-dimethyl-, semicarbazone has been shown to have a variety of biochemical and physiological effects. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Penten-2-one, 3,4-dimethyl-, semicarbazone in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-Penten-2-one, 3,4-dimethyl-, semicarbazone. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in metal-catalyzed reactions. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of 3-Penten-2-one, 3,4-dimethyl-, semicarbazone involves the reaction of 3,4-dimethylpentanone with semicarbazide hydrochloride in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then converted to the semicarbazone by the addition of semicarbazide. The product is obtained as a white crystalline solid with a melting point of 170-172°C.
Propiedades
Número CAS |
16983-60-1 |
|---|---|
Nombre del producto |
3-Penten-2-one, 3,4-dimethyl-, semicarbazone |
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3O/c1-5(2)6(3)7(4)10-11-8(9)12/h1-4H3,(H3,9,11,12)/b10-7+ |
Clave InChI |
BEIIASFSBPBBLX-JXMROGBWSA-N |
SMILES isomérico |
CC(=C(C)/C(=N/NC(=O)N)/C)C |
SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
SMILES canónico |
CC(=C(C)C(=NNC(=O)N)C)C |
Otros números CAS |
16983-60-1 |
Sinónimos |
3,4-Dimethyl-3-penten-2-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



